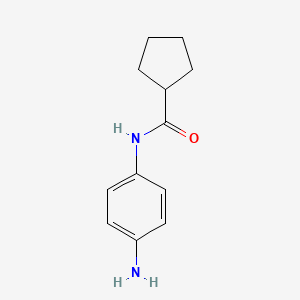

N-(4-Aminophenyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Aminophenyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C12H16N2O It is known for its unique structure, which includes an aminophenyl group attached to a cyclopentanecarboxamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)cyclopentanecarboxamide typically involves the reaction of 4-aminobenzoic acid with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Acylated or sulfonylated products.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that N-(4-Aminophenyl)cyclopentanecarboxamide exhibits several promising biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may act as an anti-inflammatory agent. It is hypothesized to interact with enzymes or receptors involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Analgesic Effects : There are indications that this compound may possess analgesic properties, potentially making it useful in pain management therapies.

Synthetic Routes

Several synthetic methods have been developed for the production of this compound. These methods typically involve the coupling of cyclopentanecarboxylic acid derivatives with 4-aminobenzenes through amide bond formation. The optimization of these synthetic routes is crucial for enhancing yield and purity, which are essential for subsequent biological evaluations.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetic properties and therapeutic potential of compounds related to this compound. For instance, research has shown that derivatives of this compound can significantly inhibit cell proliferation in glioblastoma models by regulating cellular pathways associated with cancer growth and inflammation .

Furthermore, investigations into the mechanism of action reveal that these compounds may modulate gene expression related to inflammatory responses and tumor progression. Such findings underscore the importance of continuing research into this compound's pharmacodynamics and therapeutic applications .

Mecanismo De Acción

The mechanism of action of N-(4-Aminophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity. The cyclopentanecarboxamide moiety can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

- N-(4-Aminophenyl)cyclohexanecarboxamide

- N-(4-Aminophenyl)cyclobutanecarboxamide

- N-(4-Aminophenyl)cycloheptanecarboxamide

Comparison: N-(4-Aminophenyl)cyclopentanecarboxamide is unique due to its cyclopentane ring, which provides a specific spatial arrangement that can influence its interaction with biological targets. Compared to its analogs with different ring sizes, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Actividad Biológica

N-(4-Aminophenyl)cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Structurally, it features a cyclopentane ring linked to an amide functional group and an amino-substituted phenyl group, which may facilitate interactions with various biological targets.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 218.3 g/mol

This compound's unique structure suggests that it could play significant roles in pharmacological applications, particularly as an anti-inflammatory and analgesic agent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pathways involved in inflammation, potentially through interactions with specific enzymes or receptors associated with inflammatory responses.

- Analgesic Effects : Its structural characteristics indicate possible analgesic properties, warranting further investigation into its pain-relieving capabilities.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with molecular targets such as enzymes or receptors involved in inflammatory processes. The amino group in the compound is likely to form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is helpful to compare it with structurally related compounds. The following table summarizes some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2-Aminophenyl)cyclopentanecarboxamide | Similar amine and cyclopentane structure | Different amino substitution position |

| N-(4-Fluorophenyl)cyclopentanecarboxamide | Fluorine substitution on the phenyl ring | Potentially altered biological activity |

| N-(4-Methylphenyl)cyclopentanecarboxamide | Methyl group on the phenyl ring | Changes in lipophilicity |

| N-(4-Nitrophenyl)cyclopentanecarboxamide | Nitro group instead of amino | Enhanced reactivity due to electron-withdrawing effect |

This compound stands out due to its specific amino substitution pattern, which may significantly influence its biological properties compared to other similar compounds.

Case Studies and Research Findings

- In Vitro Studies : Initial research has demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties. For instance, studies involving U251-MG glioblastoma cells indicated a decrease in cellular growth upon treatment with related compounds, highlighting the need for further exploration into its efficacy against various cancers .

- Pharmacokinetic Evaluations : The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. It has been suggested that modifications in the chemical structure can lead to improved potency and bioavailability, which are essential for effective drug development .

- Structure-Activity Relationships (SAR) : Ongoing studies aim to elucidate the SAR of this compound. By altering specific functional groups and analyzing their effects on biological activity, researchers hope to optimize this compound for therapeutic use .

Propiedades

IUPAC Name |

N-(4-aminophenyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h5-9H,1-4,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYSPESAJXQYHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.